REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[F:9][C:10]([N:13]=[C:14]=[O:15])([F:12])[F:11]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14]([NH:13][C:10]([F:12])([F:11])[F:9])=[O:15])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled in an acetone-dry ice bath
|
Type
|
CUSTOM
|
Details
|
the pressure vessel is sealed
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(=O)NC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |